N-Acetyl-S-methyl-L-cysteine-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

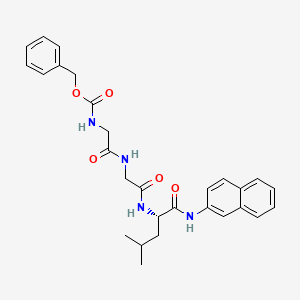

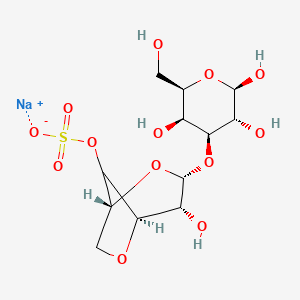

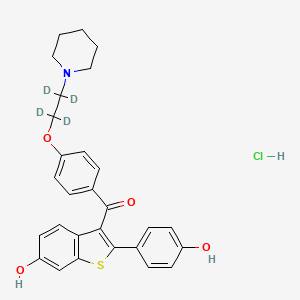

“N-Acetyl-S-methyl-L-cysteine-d3” is a stable isotope labelled metabolite . It is also known as “S-Methylmercapturic Acid-d3” and has a molecular formula of C6H8D3NO3S . The molecular weight is 180.24 .

Physical And Chemical Properties Analysis

“N-Acetyl-S-methyl-L-cysteine-d3” has a molecular weight of 180.24 . Additional physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación

Antioxidant and Free Radical Scavenger

“N-Acetyl-S-methyl-L-cysteine-d3” is known to increase the cellular pool of free-radical scavengers . This makes it a potent antioxidant, protecting cells from damage caused by harmful molecules known as free radicals.

Mucolytic Agent

This compound acts as a mucolytic agent . It helps in breaking down mucus, making it less thick and sticky, and easier to cough up. This property is beneficial in treating conditions that involve thick mucus, such as chronic obstructive pulmonary disease (COPD) and cystic fibrosis.

Inhibition of HIV Replication

Research has shown that “N-Acetyl-S-methyl-L-cysteine-d3” can inhibit the replication of the Human Immunodeficiency Virus (HIV) . This could potentially make it a valuable tool in the treatment and prevention of HIV/AIDS.

Neuroprotection

The compound has been reported to prevent apoptosis (programmed cell death) in neuronal cells . This suggests that it could have neuroprotective effects, potentially helping in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.

Induction of Apoptosis in Smooth Muscle Cells

Interestingly, while “N-Acetyl-S-methyl-L-cysteine-d3” prevents apoptosis in neuronal cells, it induces apoptosis in human and rat smooth muscle cells . This property could be exploited in the treatment of conditions involving abnormal growth of smooth muscle cells, such as certain types of cancer and fibrosis.

Substrate for Microsomal Glutathione Transferase

“N-Acetyl-S-methyl-L-cysteine-d3” may serve as a substrate for microsomal glutathione transferase . This enzyme plays a crucial role in the detoxification of xenobiotics, suggesting potential applications of the compound in enhancing the body’s detoxification processes.

Mecanismo De Acción

While the specific mechanism of action for “N-Acetyl-S-methyl-L-cysteine-d3” is not provided, N-acetylcysteine, a related compound, is known to act as an antioxidant and glutathione inducer . It is used as a mucolytic medication, antioxidant supplement, antidote in paracetamol overdose, and a drug for the prevention of diabetic kidney disease .

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(trideuteriomethylsulfanyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3S/c1-4(8)7-5(3-11-2)6(9)10/h5H,3H2,1-2H3,(H,7,8)(H,9,10)/t5-/m0/s1/i2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGLCORNOFFGTB-OJWMFZEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-methyl-L-cysteine-d3 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)